molecular formula C23H29N5O3S B11237381 N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxy-5-methylbenzenesulfonamide

N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B11237381
M. Wt: 455.6 g/mol
InChI Key: MSNVASGSBVZUIZ-UHFFFAOYSA-N
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Description

N-(4-{[4-(DIETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-2-METHOXY-5-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a pyrimidine ring, a diethylamino group, and a sulfonamide group, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(DIETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-2-METHOXY-5-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the Diethylamino Group: The diethylamino group is introduced via nucleophilic substitution reactions.

    Attachment of the Sulfonamide Group: The sulfonamide group is attached through sulfonation reactions, often using sulfonyl chlorides as reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Processing: Sequential addition of reagents in controlled environments.

    Continuous Flow Processing: Utilization of continuous flow reactors for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(DIETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-2-METHOXY-5-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with simplified structures.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(4-{[4-(DIETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-2-METHOXY-5-METHYLBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-{[4-(DIETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-2-METHOXY-5-METHYLBENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[4-(DIETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-4-METHOXYBENZENE-1-SULFONAMIDE
  • N-(4-{[4-(DIETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-2-HYDROXY-5-METHYLBENZENE-1-SULFONAMIDE

Uniqueness

N-(4-{[4-(DIETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-2-METHOXY-5-METHYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H29N5O3S

Molecular Weight

455.6 g/mol

IUPAC Name

N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-methoxy-5-methylbenzenesulfonamide

InChI

InChI=1S/C23H29N5O3S/c1-6-28(7-2)22-15-17(4)24-23(26-22)25-18-9-11-19(12-10-18)27-32(29,30)21-14-16(3)8-13-20(21)31-5/h8-15,27H,6-7H2,1-5H3,(H,24,25,26)

InChI Key

MSNVASGSBVZUIZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)OC

Origin of Product

United States

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